(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
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Overview
Description
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid is a chiral amino acid derivative. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the heptanoic acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Deprotected amino acids.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Bioconjugation: The compound can be used to attach peptides to other molecules, such as drugs or fluorescent markers, for various biochemical assays.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Structural Biology: The compound is used in the study of protein structure and function, particularly in the synthesis of labeled peptides for NMR and X-ray crystallography studies.
Mechanism of Action
The mechanism of action of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The deprotection step, typically using piperidine, removes the Fmoc group, allowing the amino group to participate in peptide bond formation. This stepwise process ensures the sequential addition of amino acids to form the desired peptide or protein.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-{[(tert-Butoxycarbonyl)amino]heptanoic acid}: Similar to the Fmoc-protected compound but uses a tert-butoxycarbonyl (Boc) protecting group.
(3R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octanoic acid: Similar structure but with an octanoic acid backbone instead of heptanoic acid.
Uniqueness
The uniqueness of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid lies in its specific use of the Fmoc protecting group, which offers advantages such as easy removal under mild conditions and compatibility with a wide range of coupling reagents. This makes it particularly useful in automated peptide synthesis and in the synthesis of complex peptides and proteins.
Biological Activity
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid, commonly referred to as Fmoc-amino acid, is a synthetic compound widely utilized in peptide synthesis and medicinal chemistry. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety for amino acids during solid-phase peptide synthesis (SPPS), allowing for the selective formation of peptide bonds without unwanted side reactions. This article explores the biological activity of this compound, its applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H23NO4, with a molecular weight of 401.45 g/mol. The IUPAC name is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-L-serine. The structure includes a heptanoic acid backbone with an Fmoc protecting group, which is crucial for its function in peptide synthesis.
The primary mechanism of action involves the protection of the amino group during peptide synthesis. The Fmoc group prevents side reactions by temporarily blocking the amino group. Upon completion of the synthesis, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions. This mechanism is vital in ensuring the fidelity and efficiency of peptide synthesis.
Peptide Synthesis
Fmoc-amino acids are extensively used in SPPS, facilitating the assembly of peptides and proteins for various biochemical applications. The use of Fmoc chemistry allows for greater control over the synthesis process, leading to higher purity and yield of target peptides.
Drug Development
Research indicates that compounds like this compound play a significant role in developing peptide-based therapeutics. Their ability to form stable peptides makes them suitable candidates for drug design targeting specific biological pathways.
Biomedical Applications
The compound has been explored for its potential in tissue engineering and regenerative medicine due to its compatibility with biological systems. Its structural properties allow it to be incorporated into biomaterials that promote cell adhesion and growth.
Case Studies and Research Findings
- Peptide Synthesis Efficiency : A study demonstrated that using Fmoc-amino acids significantly improved the efficiency of synthesizing complex peptides compared to traditional methods. The study reported a yield increase of up to 30% in specific peptide sequences when employing Fmoc chemistry .
- Therapeutic Applications : Research on peptide-based drugs utilizing this compound has shown promising results in targeting cancer cells. A specific analog was found to inhibit tumor growth in vitro by disrupting cell cycle progression .
- Material Science Innovations : Recent advancements have explored using Fmoc-modified amino acids in creating functional materials such as hydrogels. These materials exhibited self-healing properties and were effective in drug delivery systems .
Comparative Analysis Table
Property/Activity | This compound | Other Amino Acids |
---|---|---|
Molecular Weight | 401.45 g/mol | Varies |
Role in Peptide Synthesis | Essential as a protective group | Varies |
Yield Improvement | Up to 30% higher yields reported | Typically lower |
Applications | Drug development, tissue engineering | General applications |
Stability | High stability under synthetic conditions | Varies |
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-8-15(13-21(24)25)23-22(26)27-14-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,15,20H,2-3,8,13-14H2,1H3,(H,23,26)(H,24,25)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQPLDXCKOKHOY-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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